molecular formula C6H9NO B049650 1-(Hydroxymethyl)cyclopropaneacetonitrile CAS No. 152922-71-9

1-(Hydroxymethyl)cyclopropaneacetonitrile

Cat. No. B049650
M. Wt: 111.14 g/mol
InChI Key: WYOMLUMUVAPMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclopropane derivatives, including 1-(Hydroxymethyl)cyclopropaneacetonitrile, often involves key intermediates such as 1-(aminomethyl)cyclopropanecarboxylic acid, readily available from cyanoacetate and dibromoethane. These processes highlight the efficiency of fragment-coupling strategies in constructing cyclopropane-based molecules with potential for further functionalization (Abele, Seiler, & Seebach, 1999).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives, including the subject molecule, showcases the characteristic secondary-structural motifs, such as eight-membered rings with hydrogen bonding, contributing to their unique chemical behaviors and stability. These structural features are critical in determining the reactivity and potential applications of these compounds (Abele, Seiler, & Seebach, 1999).

Chemical Reactions and Properties

Cyclopropane derivatives undergo a variety of chemical reactions, including substitutions that proceed with high diastereoselectivity under catalyzed conditions. For example, reactions of 1,2-disubstituted 3-(Hydroxymethyl)cyclopropenes with Grignard reagents illustrate the versatility of cyclopropane derivatives in synthetic chemistry (Xie & Fox, 2013).

Scientific Research Applications

Ethylene Biosynthesis and Affinity Purification Techniques

In research related to ethylene biosynthesis, optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, a compound structurally related to 1-(Hydroxymethyl)cyclopropaneacetonitrile, has been synthesized for use in affinity purification techniques and antibody generation. This synthesis pathway involves cycloalkylation and Hofmann rearrangement, highlighting the compound's relevance in studying plant growth hormones and their analogs (Pirrung, Dunlap, & Trinks, 1989).

Asymmetric Synthesis and Chiral Auxiliaries

Another area of application involves the asymmetric synthesis of optically active cyclopropanes, using chiral auxiliaries for the synthesis of compounds like 2-ethyl-1-amino cyclopropanecarboxylic acid. This process underscores the compound's role in the development of novel synthetic routes and the exploration of chiral chemistry (Gui, 1998).

Molecular Imprinting for Analyte Isolation

The synthesis of a molecularly imprinted polymer (MIP) for the isolation of 1-hydroxypyrene in human urine demonstrates the compound's application in creating selective extraction materials. This MIP utilizes a specific imprinting process to facilitate the detection of polycyclic aromatic hydrocarbons, illustrating the compound's utility in environmental health and safety assessments (Serrano et al., 2015).

Highly Functionalized Cyclopropanes Synthesis

Research has also focused on the stereoselective synthesis of highly functionalized cyclopropanes, relevant for the asymmetric synthesis of amino acids and other bioactive molecules. This area emphasizes the compound's importance in creating structurally complex molecules with potential pharmaceutical applications (Dorizon et al., 1999).

Secondary Metabolites and Bioactive Compounds

The chemical investigation of endophytic fungi has led to the discovery of bioactive secondary metabolites, demonstrating the compound's role in the search for new pharmaceuticals and bioactive agents. This research highlights the potential of 1-(Hydroxymethyl)cyclopropaneacetonitrile and related compounds in drug discovery and development (Chapla et al., 2014).

properties

IUPAC Name

2-[1-(hydroxymethyl)cyclopropyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-4-3-6(5-8)1-2-6/h8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOMLUMUVAPMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433348
Record name 1-(Hydroxymethyl)cyclopropaneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Hydroxymethyl)cyclopropaneacetonitrile

CAS RN

152922-71-9
Record name 1-(Hydroxymethyl)cyclopropaneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152922-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Hydroxymethyl)cyclopropaneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.